molecular formula C27H31NO11 B136383 Epirubicinol CAS No. 76155-56-1

Epirubicinol

Cat. No. B136383
CAS RN: 76155-56-1
M. Wt: 545.5 g/mol
InChI Key: NKZRZOVSJNSBFR-QXAZHNFISA-N
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Description

Epirubicinol is a chemotherapeutic agent belonging to the anthracycline drug class . It is used for treating several tumors .


Synthesis Analysis

Epirubicinol acts by suppressing the DNA and RNA synthesis by intercalating between their base pair . It is metabolized by the liver and primarily eliminated in the bile .


Molecular Structure Analysis

The molecular formula of Epirubicinol is C27H31NO11 . The molecular weight is 545.5 g/mol . The IUPAC name is (7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione .


Chemical Reactions Analysis

Epirubicinol, like doxorubicin, exerts its antitumor effects by interference with the synthesis and function of DNA . It is most active during the S phase of the cell cycle .


Physical And Chemical Properties Analysis

Epirubicinol has a molecular weight of 545.5 g/mol . The molecular formula is C27H31NO11 . The IUPAC name is (7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione .

Scientific Research Applications

Treatment of Sepsis and Septic Shock

Epirubicin is being evaluated for its potential use in treating sepsis and septic shock. A study titled “Epirubicin for the Treatment of Sepsis and Septic Shock (EPOS-1)” is recruiting patients to assess the efficacy of Epirubicin in intensive care units .

Breast Cancer Management

It has been extensively evaluated as an effective management option for metastatic breast cancer and as adjuvant therapy in patients with early-stage breast cancer .

Thermogelling and Bioadhesive Formulations

Epirubicin has been studied for its use in thermogelling and bioadhesive formulations, which could offer new ways to deliver the drug to cancer cells .

Nanoparticle Formulation (NC-6300)

A novel nanoparticle formulation of Epirubicin, known as NC-6300, is being developed. This formulation has a pH-sensitive linker that allows for selective tumor accumulation .

Pharmacokinetics Studies

Research has been conducted on the pharmacokinetics of Epirubicin, which is crucial for understanding its distribution and efficacy in the body .

Adjuvant Treatment in Axillary-node Positive Breast Cancer

Epirubicin Hydrochloride for Injection has been evaluated in combination with cyclophosphamide and fluorouracil for the adjuvant treatment of patients with axillary-node positive breast cancer .

Comparative Chemotherapy Trials

It has been compared with doxorubicin in prospective randomized phase III trials to assess its effectiveness as part of combination chemotherapy regimens .

Non-muscle Invasive Bladder Cancer (NMIBC) Clinical Trials

A Phase 3 clinical trial is underway to evaluate the safety and efficacy of Epirubicin hydrochloride as a treatment for intermediate-risk non-muscle invasive bladder cancer patients .

Epirubicin for the Treatment of Sepsis and Septic Shock (EPOS-1) Epirubicin | Drugs & Aging Evaluation of Epirubicin in Thermogelling and Bioadhesive Formulations NC-6300: A Phase 1b Dose Escalation Trial Multiple-dose pharmacokinetics of epirubicin Epirubicin Hydrochloride for Injection - FDA Epirubicin Comparative Chemotherapy Trials - Springer A Phase 3 Study to Evaluate the Safety and Efficacy - ClinicalTrials.gov

Future Directions

Epirubicinol delivery in nanosystems has been an interesting strategy to overcome these limitations and improve the safety and efficacy of EPI . Analytical methods have been used to understand and characterize these nanosystems, including spectrophotometric, spectrofluorimetric, and chromatography .

properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZRZOVSJNSBFR-QXAZHNFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epirubicinol

CAS RN

76155-56-1
Record name 13-Dihydro-4'-epidoxorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076155561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPIRUBICINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZM874P44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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